molecular formula C8H16O3S B12589820 6-Hepten-2-ol, 3-(methylsulfonyl)- CAS No. 568578-32-5

6-Hepten-2-ol, 3-(methylsulfonyl)-

Cat. No.: B12589820
CAS No.: 568578-32-5
M. Wt: 192.28 g/mol
InChI Key: DUBRNXDHCOIGRA-UHFFFAOYSA-N
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Description

"6-Hepten-2-ol, 3-(methylsulfonyl)-" is an unsaturated alcohol derivative featuring a methylsulfonyl (-SO2CH3) group at the third carbon of a seven-carbon chain with a hydroxyl (-OH) group at the second position and a double bond between carbons 6 and 5. The methylsulfonyl group is a polar, electron-withdrawing moiety that likely enhances molecular interactions in biological systems, making it relevant to pharmaceutical or agrochemical research .

Properties

CAS No.

568578-32-5

Molecular Formula

C8H16O3S

Molecular Weight

192.28 g/mol

IUPAC Name

3-methylsulfonylhept-6-en-2-ol

InChI

InChI=1S/C8H16O3S/c1-4-5-6-8(7(2)9)12(3,10)11/h4,7-9H,1,5-6H2,2-3H3

InChI Key

DUBRNXDHCOIGRA-UHFFFAOYSA-N

Canonical SMILES

CC(C(CCC=C)S(=O)(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hepten-2-ol, 3-(methylsulfonyl)- can be achieved through several methods. One common approach involves the reaction of heptene with a sulfonylating agent in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-Hepten-2-ol, 3-(methylsulfonyl)- may involve large-scale sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hepten-2-ol, 3-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

6-Hepten-2-ol, 3-(methylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 6-Hepten-2-ol, 3-(methylsulfonyl)- exerts its effects involves interactions with specific molecular targets. The hydroxyl and methylsulfonyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its application.

Comparison with Similar Compounds

Research and Development Implications

  • Computational Studies : Molecular docking methods (e.g., Lamarckian genetic algorithm ) could predict the target compound’s binding affinity to proteins, leveraging its sulfonyl group for hydrogen bonding or electrostatic interactions.
  • Synthetic Challenges : Introducing a methylsulfonyl group to unsaturated alcohols may require specialized reagents (e.g., oxidation of thioethers), as seen in patented syntheses .

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